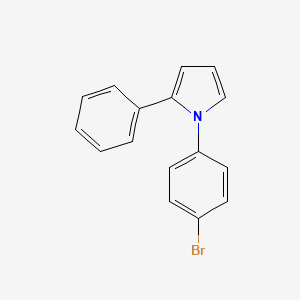

1-(4-bromophenyl)-2-phenyl-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-bromophenyl)-2-phenyl-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a phenyl group at the 2-position and a 4-bromophenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached phenyl and 4-bromophenyl groups . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis

As a pyrrole derivative, this compound would be expected to undergo reactions typical of pyrroles and aromatic compounds. This could include electrophilic aromatic substitution, nucleophilic addition, and possibly reactions at the nitrogen atom .Scientific Research Applications

Photochemical and Electrocatalytic Properties

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole and its derivatives have been utilized in photochemical applications. For instance, Das, Ghosh, and Koenig (2016) demonstrated the use of 1-(2-Bromophenyl)-1H-pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulation processes. This method, which operates at room temperature without transition metal catalysts, showcases the potential of this compound in photochemical reactions (Das, Ghosh, & Koenig, 2016).

Electronic and Structural Analysis

Another aspect of this compound research involves exploring its electronic and structural properties. Hildebrandt, Schaarschmidt, and Lang (2011) focused on the electronic intercommunication of iron centers in di- and tetraferrocenyl pyrroles, which included the study of a similar compound, 2,5-diferrocenyl-1-phenyl-1H-pyrrole. Their work on electronic and structural properties provides insights into the electrochemical characteristics of such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).

Luminescence and Polymer Research

The study of luminescent properties of polymers containing pyrrole derivatives has also been a significant area of research. Zhang and Tieke (2008) synthesized polymers with a pyrrolo[3,4-c]pyrrole-1,4-dione unit, displaying strong fluorescence and good solubility in organic solvents. This research demonstrates the potential of this compound in the development of novel luminescent materials (Zhang & Tieke, 2008).

Corrosion Inhibition

The derivatives of 1H-pyrrole, similar to this compound, have been explored as corrosion inhibitors. Zarrouk et al. (2015) studied 1H-pyrrole-2,5-dione derivatives, revealing their effectiveness in inhibiting carbon steel corrosion. This indicates the potential application of this compound in corrosion protection (Zarrouk et al., 2015).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-bromophenyl)-2-phenylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWOGJAMFCYQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2464018.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2464019.png)

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)

![8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2464023.png)

![3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2464026.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464027.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B2464029.png)

![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2464031.png)

![N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464032.png)

![3-[1-(3-Phenyltriazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2464036.png)